3-(Difluoromethoxy)benzohydrazide

Overview

Description

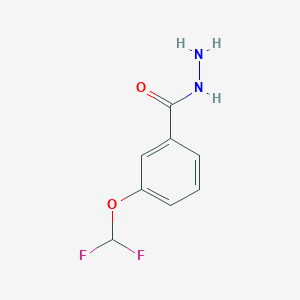

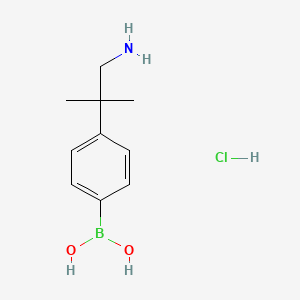

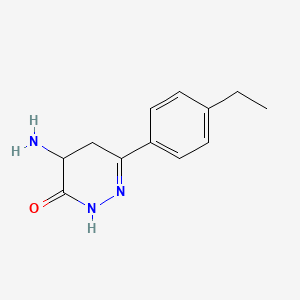

3-(Difluoromethoxy)benzohydrazide is a chemical compound with the molecular formula C8H8F2N2O2 and a molecular weight of 202.16 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for 3-(Difluoromethoxy)benzohydrazide is 1S/C8H8F2N2O2/c9-8(10)14-6-3-1-2-5(4-6)7(13)12-11/h1-4,8H,11H2,(H,12,13) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis

3-(Difluoromethoxy)benzohydrazide is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current data.Scientific Research Applications

Chemical Synthesis

3-(Difluoromethoxy)benzohydrazide: is utilized in chemical synthesis as a precursor for creating various compounds. Its difluoromethoxy group is particularly valuable due to its high electronegativity and excellent lipophilicity, which can be leveraged to synthesize compounds with specific electronic distributions and thermal/chemical stability .

Pharmaceutical Research

In pharmaceutical research, this compound is explored for its potential to modify the pharmacokinetic properties of drugs. The difluoromethoxy group can enhance membrane permeability, potentially leading to better drug absorption and efficacy .

Material Science

The stability and unique electronic properties of 3-(Difluoromethoxy)benzohydrazide make it a candidate for developing new materials, especially in the field of organic electronics where such properties are crucial .

Insecticidal Activity

Research has been conducted on difluoromethoxylated N-based heterocycles, which include analogues of 3-(Difluoromethoxy)benzohydrazide , for their insecticidal properties. These compounds have shown promise as potential alternatives to existing insecticides .

Anti-Fibrotic Therapies

There’s ongoing research into the effects of difluoromethoxylated compounds on pulmonary fibrosis. While not directly related to 3-(Difluoromethoxy)benzohydrazide , similar compounds have been studied for their inhibitory effects on epithelial–mesenchymal transformation, which is a key process in the development of fibrosis .

Analytical Chemistry

Due to its distinct chemical structure, 3-(Difluoromethoxy)benzohydrazide can be used as a standard or reagent in analytical chemistry to identify or quantify substances within a sample through various analytical techniques .

Environmental Science

The compound’s properties may be exploited in environmental science, particularly in the study of fluorinated compounds’ behavior in the environment and their potential impact on ecosystems .

Biochemistry

In biochemistry, 3-(Difluoromethoxy)benzohydrazide could be used to study enzyme interactions with fluorinated compounds, which can provide insights into enzyme specificity and mechanism .

Safety and Hazards

Mechanism of Action

Mode of Action

It is known that the compound’s synthesis involves ester substitution of substituted benzohydrazide in the presence of hydrazine hydrate, followed by cyclization in the presence of phosphorus oxychloride .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

Similar compounds have been found to inhibit the expression of proteins such as α-sma, vimentin, and collagen ⅰ and increase the expression of e-cadherin .

properties

IUPAC Name |

3-(difluoromethoxy)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2N2O2/c9-8(10)14-6-3-1-2-5(4-6)7(13)12-11/h1-4,8H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTYVTSFKBHCHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)F)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B1439240.png)

![2-mercapto-6-methyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1439242.png)

![1-(4-Bromophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1439243.png)

![4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B1439244.png)

![3-(1,3-Benzothiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine](/img/structure/B1439246.png)